3-(1,1-Dimethylallyl)herniarin
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Overview
Description
Preparation Methods
The synthesis of 3-(1,1-Dimethylallyl)herniarin involves the prenylation of herniarin. This process can be achieved through various methods, including electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods . Industrial production methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1,1-Dimethylallyl)herniarin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1,1-Dimethylallyl)herniarin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylallyl)herniarin involves its interaction with various molecular targets and pathways. It exerts its effects through the inhibition of oxidative stress, inflammation, and apoptosis. It also improves insulin resistance, myocardial hypertrophy, and tissue fibrosis . The compound’s ability to transform light into heat energy when exposed to laser allows for its use in photothermal therapy .
Comparison with Similar Compounds
3-(1,1-Dimethylallyl)herniarin is unique among coumarin derivatives due to its specific prenylation at the 3-position. Similar compounds include:
Umbelliferone: Known for its anti-inflammatory and antioxidant properties.
Herniarin: The parent compound of this compound, also known for its biological activities.
Scopoletin: Another coumarin derivative with similar biological activities.
These compounds share similar structures and biological activities but differ in their specific functional groups and mechanisms of action.
Properties
CAS No. |
20958-63-8 |
---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-5-15(2,3)12-8-10-6-7-11(17-4)9-13(10)18-14(12)16/h5-9H,1H2,2-4H3 |
InChI Key |
BTXKAWICQLJRID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC2=C(C=C(C=C2)OC)OC1=O |
melting_point |
126 - 128 °C |
physical_description |
Solid |
Origin of Product |
United States |
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